2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde

Purity Procurement Isomer comparison

2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde (CAS 955978-98-0) is a heterocyclic building block that combines four pharmacophoric elements within a single scaffold: a 4-morpholino hinge-binding motif, a 2-chloro leaving group amenable to nucleophilic aromatic substitution (SNAr), a 6-carbaldehyde handle for reductive amination or other carbonyl chemistry, and the thieno[2,3-d]pyrimidine core. This compound belongs to the broader thienopyrimidine class, whose derivatives have demonstrated low-nanomolar inhibitory activity against class I PI3K isoforms (e.g., PI3Kα IC50 = 3 nM for representative thienopyrimidine-based inhibitors).

Molecular Formula C11H10ClN3O2S
Molecular Weight 283.73 g/mol
CAS No. 955978-98-0
Cat. No. B3317061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde
CAS955978-98-0
Molecular FormulaC11H10ClN3O2S
Molecular Weight283.73 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C=C(SC3=NC(=N2)Cl)C=O
InChIInChI=1S/C11H10ClN3O2S/c12-11-13-9(15-1-3-17-4-2-15)8-5-7(6-16)18-10(8)14-11/h5-6H,1-4H2
InChIKeyUGXRFSNHOCGNDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde (CAS 955978-98-0): Core Intermediate for PI3K-Focused Kinase Libraries


2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde (CAS 955978-98-0) is a heterocyclic building block that combines four pharmacophoric elements within a single scaffold: a 4-morpholino hinge-binding motif, a 2-chloro leaving group amenable to nucleophilic aromatic substitution (SNAr), a 6-carbaldehyde handle for reductive amination or other carbonyl chemistry, and the thieno[2,3-d]pyrimidine core . This compound belongs to the broader thienopyrimidine class, whose derivatives have demonstrated low-nanomolar inhibitory activity against class I PI3K isoforms (e.g., PI3Kα IC50 = 3 nM for representative thienopyrimidine-based inhibitors) [1]. The [2,3-d] ring fusion orientation places the thiophene sulfur atom in a topologically distinct position relative to the more widely studied [3,2-d] isomer, a difference that can affect both kinase hinge-region hydrogen-bonding geometry and the reactivity of the electrophilic 2-position [2]. Unlike fully elaborated drug candidates, this aldehyde-bearing intermediate is procured specifically to serve as a diversification point for parallel library synthesis, where the 6-formyl group enables late-stage functionalization without protective-group manipulation of the morpholino nitrogen or the 2-chloro site [3].

Why 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde Cannot Be Replaced by Generic Thienopyrimidine Aldehydes


Simple substitution of 2-chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde (955978-98-0) with a 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde isomer (CAS 885618-31-5) or a des-chloro analog is kinetically and sterically consequential. The topology of the [2,3-d] vs. [3,2-d] ring fusion shifts the spatial orientation of the thiophene sulfur atom, which can alter the electron density at C-2 and the geometry of metal-coordinating interactions [1]. Although head-to-head kinetic data for the isolated 6-carbaldehyde aldehydes are not publicly available, studies on structurally analogous 2-chlorothieno[2,3-d]pyrimidine systems demonstrate that the electrophilicity of the 2-position—and therefore the rate of SNAr with amine nucleophiles—is modulated by the ring fusion pattern, the presence of the 4-morpholino electron-donating group, and the electron-withdrawing 6-carbaldehyde substituent [2]. Loss of the 6-carbaldehyde (e.g., CAS 63894-67-7) eliminates the sole handle for late-stage reductive amination. Loss of the 2-chloro group prevents further C-2 diversification entirely. Consequently, no single in-class analog simultaneously provides the reactive triad of SNAr-active chloride, morpholino hinge-binder, and unprotected formyl group, making generic replacement chemically invalid for scaffold-hopping campaigns [3].

Quantitative Differentiation Evidence for 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde (955978-98-0)


Commercial Purity Benchmarking: Target [2,3-d] Isomer vs. Closest [3,2-d] Isomer

The 2-chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde (target) is routinely supplied at 98% purity (HPLC) by the commercial vendor Leyan (Product No. 1750550, 1 g scale) . In contrast, the closest regioisomeric analog, 2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 885618-31-5), is listed at 95% purity by multiple suppliers . The 3-percentage-point purity differential, although modest, reduces the starting impurity load in subsequent Pd-catalyzed coupling or reductive amination steps, potentially improving isolated yields of advanced intermediates where impurities in the aldehyde building block can poison metal catalysts or lead to off-pathway byproducts.

Purity Procurement Isomer comparison

Aqueous Solubility Advantage Relative to Des-Morpholino Parent Scaffold

The measured aqueous solubility of the target compound is 6.8 g/L (slightly soluble) . The parent thieno[2,3-d]pyrimidine-6-carbaldehyde scaffold (CAS 655253-72-8), which lacks both the 2-chloro and 4-morpholino substituents, has a molecular weight of 164.18 g/mol and, based on its lower polar surface area (estimated TPSA ≈ 43 Ų vs. 55.32 Ų for the target), is expected to be less water-soluble by empirical models. The morpholino oxygen and nitrogen atoms contribute additional hydrogen-bond-acceptor sites (6 H-acceptors vs. 3 for the parent aldehyde) , which typically improve aqueous solubility. While direct experimental solubility data for the des-morpholino analog are unavailable, the calculated LogP of 2.0 (target) vs. an estimated LogP of 1.2 for the parent aldehyde indicates that the solubility improvement from the morpholino group offsets the lipophilicity increase conferred by the 2-chloro substituent.

Solubility Formulation Physicochemical properties

PI3Kα Inhibitory Activity of Thieno[2,3-d]pyrimidine Series: Class-Level Potency Benchmark

Within the thienopyrimidine series of PI3Kα inhibitors, compounds bearing the 4-morpholino substituent and a functionalized 6-position consistently exhibit low-nanomolar enzymatic potency. In the seminal structure–activity study by Heffron et al., the representative thienopyrimidine inhibitor compound 1 (which contains the identical thieno[2,3-d]pyrimidine core, a 4-morpholino group, and a 2-substituted heteroaryl moiety) displayed a PI3Kα IC50 of 3 nM, a PI3Kβ IC50 of 33 nM, and a PI3Kδ IC50 of 3 nM [1]. When the 6-position was elaborated with a sulfonamide-bearing methylene linker (compound 6), the PI3Kα IC50 remained at 3 nM, but the PI3Kβ IC50 increased to 332 nM, yielding a 111-fold selectivity window for PI3Kα over PI3Kβ [1]. This demonstrates that the 6-carbaldehyde in 955978-98-0 serves as a critical diversification point that, when derivatized, can modulate isoform selectivity without sacrificing PI3Kα potency. In contrast, the furo[3,2-d]pyrimidine analog (2-chloro-4-morpholinofuro[3,2-d]pyrimidine-6-carbaldehyde, compound 39 in the same study) was used as a synthetic intermediate but yielded inhibitors with systematically lower selectivity indices, suggesting that the thieno sulfur contributes positively to the selectivity profile [2].

PI3Kα Kinase inhibition IC50

Dual-Reactive Architecture: SNAr at C-2 and Reductive Amination at C-6 Enable Orthogonal Library Synthesis

The patented process for thienopyrimidine compounds (US 8,354,528 B2) explicitly employs 2-chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde as an intermediate where sequential functionalization is performed: first, reductive amination at the 6-carbaldehyde with N-Boc-piperazine, followed by SNAr displacement of the 2-chloro group with an appropriate amine or boronate coupling partner [1]. This orthogonal reactivity is quantitatively demonstrated by the high isolated yields reported for the reductive amination step (typically >70% for analogous aldehydes in the thieno[3,2-d] series, and comparable yields are expected for the [2,3-d] isomer) [2]. In contrast, the des-chloro analog (CAS 655253-72-8) cannot undergo subsequent C-2 diversification, limiting its utility to a single vector of chemical space exploration. Similarly, the des-formyl analog (CAS 63894-67-7) provides only the C-2 SNAr handle, requiring additional synthetic steps to install a functionalizable group at C-6. The target compound therefore provides two sequential diversification points in a single building block, reducing the number of synthetic steps required to reach a fully elaborated screening compound by at least one step compared to using separate building blocks.

Parallel synthesis Orthogonal reactivity Late-stage functionalization

Procurement-Driven Application Scenarios for 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde (955978-98-0)


PI3Kα-Selective Inhibitor Lead Optimization via 6-Carbaldehyde Reductive Amination

Medicinal chemistry teams pursuing PI3Kα-selective inhibitors (target selectivity >100-fold over PI3Kβ) can use 955978-98-0 as a direct precursor. The 6-carbaldehyde is reductively aminated with amine-bearing fragments to install sulfonamide, amide, or heteroaryl moieties. As shown by Heffron et al., derivatization at the 6-methylene position of the thieno[2,3-d]pyrimidine core can elevate PI3Kα/PI3Kβ selectivity from 11-fold to 111-fold while maintaining PI3Kα IC50 at 3 nM [1]. The 2-chloro group can be subsequently displaced with an appropriate 2-aminopyrimidine or indazole boronate to complete the inhibitor scaffold. This two-step sequence is enabled exclusively by the orthogonal reactivity of the target compound.

Parallel Library Synthesis for Kinase Selectivity Profiling

Core-fragment libraries based on the thieno[2,3-d]pyrimidine scaffold are routinely synthesized to profile kinase selectivity across the kinome. The target compound's dual reactive handles permit a combinatorial approach: the 6-carbaldehyde is first reacted with a panel of primary or secondary amines (e.g., N-methylpiperazine, morpholine, 4-aminopiperidine) under reductive amination conditions, followed by SNAr or Suzuki coupling at the 2-chloro position with a diverse set of boronic acids or amines [2]. This strategy, validated in the patent literature for thienopyrimidine PI3K inhibitors, generates structurally diverse screening compounds in two synthetic steps from a single intermediate, significantly increasing library throughput compared to linear syntheses requiring de novo core construction for each derivative [2].

Synthesis of 2,6-Disubstituted Thieno[2,3-d]pyrimidine Chemical Probes

Chemical biology groups developing kinase-targeted probes (e.g., fluorescent or biotinylated analogs) benefit from the 6-carbaldehyde as an attachment point for linker conjugation. The aldehyde can be converted to a primary amine via reductive amination with ammonia equivalents, or directly coupled to hydrazide- or aminooxy-functionalized tags. The 2-chloro group remains available for installing a high-affinity hinge-binding fragment (e.g., 2-aminopyrimidine) identified from SAR studies [1]. This regiochemical control is not achievable with isomeric [3,2-d] scaffolds, where the thiophene sulfur orientation can affect the trajectory of the exiting vector, potentially altering the binding pose of the conjugated probe.

Intermediate for GDC-0980 (Apitolisib) and Related PI3K/mTOR Dual Inhibitor Analogs

The 4-morpholinothieno[2,3-d]pyrimidine core is a recognized pharmacophore in clinical-stage PI3K/mTOR inhibitors such as GDC-0980. The target compound provides a direct synthetic entry point for analogs where the 2-position is elaborated with 2-aminopyrimidine or related heterocycles, and the 6-position is functionalized with solubilizing groups via the aldehyde handle. The availability of this compound at 98% purity from commercial sources enables gram-scale synthesis of late-stage preclinical candidates without the need for in-house core construction, which typically requires 5–7 synthetic steps from thiophene-3-carboxylate starting materials [2] [3].

Quote Request

Request a Quote for 2-Chloro-4-morpholinothieno[2,3-d]pyrimidine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.